molecular formula C22H34O6 B2442930 Grayanotoxin IV CAS No. 30272-17-4

Grayanotoxin IV

Cat. No.: B2442930
CAS No.: 30272-17-4
M. Wt: 394.508
InChI Key: RVBLUTOAMOFHON-HGTCBZJFSA-N
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Description

Grayanotoxin IV is a member of the grayanotoxin family, a group of closely related neurotoxins. These compounds are named after the plant Leucothoe grayana, native to Japan. Grayanotoxins are produced by various species within the Rhododendron genus and other plants in the Ericaceae family. This compound is known for its toxic properties, which can cause poisoning when ingested through contaminated honey, commonly referred to as "mad honey" .

Preparation Methods

Grayanotoxin IV is typically isolated from natural sources, particularly from plants in the Ericaceae family. The isolation process involves extracting the compound from the leaves, flowers, pollen, and nectar of these plants. The synthetic routes for this compound are complex and involve multiple steps. One notable method includes the total synthesis reported by researchers at Peking University, which involves intricate organic reactions to construct the polyhydroxylated cyclic diterpene structure .

Chemical Reactions Analysis

Grayanotoxin IV undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the molecule.

    Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of new compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Grayanotoxin IV has several scientific research applications:

    Chemistry: It is used as a model compound to study the synthesis and reactivity of polyhydroxylated cyclic diterpenes.

    Biology: Researchers study its effects on sodium ion channels and muscarinic receptors to understand its toxicological properties.

    Medicine: While primarily known for its toxic effects, this compound is also studied for its potential therapeutic applications in treating certain cardiac conditions.

    Industry: The compound is used in the production of certain pesticides and insecticides due to its toxic properties

Mechanism of Action

Grayanotoxin IV exerts its effects by binding to voltage-gated sodium channels on the cell membranes of neurons, skeletal muscles, cardiac muscles, and smooth muscles. This binding causes an influx of sodium ions, leading to depolarization of the cell and prolonged action potentials. The overstimulation of affected cells results in various toxic effects, including cardiac and respiratory disorders .

Comparison with Similar Compounds

Grayanotoxin IV is similar to other grayanotoxins, such as grayanotoxin I, grayanotoxin II, and grayanotoxin III. These compounds share a similar polyhydroxylated cyclic diterpene structure but differ in the functional groups attached at specific positions. For example:

    Grayanotoxin I: Contains hydroxyl and acetate groups.

    Grayanotoxin II: Contains methylene and hydrogen groups.

    Grayanotoxin III: Contains hydroxyl and hydrogen groups.

This compound is unique due to its specific functional groups, which contribute to its distinct toxicological profile .

Properties

IUPAC Name

[(1S,3R,4R,6S,8S,10S,13R,14R,16R)-3,4,6,14-tetrahydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O6/c1-11-13-6-7-14-18(28-12(2)23)21(13,10-20(14,5)26)9-17(25)22(27)15(11)8-16(24)19(22,3)4/h13-18,24-27H,1,6-10H2,2-5H3/t13-,14+,15-,16-,17+,18+,20+,21-,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBLUTOAMOFHON-PWQJHGGPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2CCC3C1(CC(C4(C(C3=C)CC(C4(C)C)O)O)O)CC2(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@H]2CC[C@@H]3[C@]1(C[C@H]([C@]4([C@H](C3=C)C[C@@H](C4(C)C)O)O)O)C[C@@]2(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80952634
Record name Grayanotoxin IV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80952634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30272-17-4
Record name Grayanotoxin IV
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030272174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Grayanotoxin IV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80952634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GRAYANOTOXIN IV
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GUQ33O7179
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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